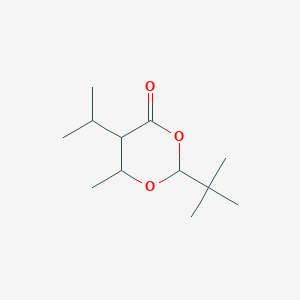

2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one

Description

BenchChem offers high-quality 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-6-methyl-5-propan-2-yl-1,3-dioxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-7(2)9-8(3)14-11(12(4,5)6)15-10(9)13/h7-9,11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCVINNEKZFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC(O1)C(C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338608 | |

| Record name | 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129287-66-7 | |

| Record name | 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chiral Auxiliaries Derived from 3-Hydroxybutyric Acid

Executive Summary

This technical guide details the utility of (R)-3-hydroxybutyric acid (3-HB) as a versatile chiral scaffold in asymmetric synthesis. Derived from the biodegradation of poly(3-hydroxybutyrate) (PHB), this molecule serves not merely as a starting material but as a platform for Self-Regeneration of Stereocenters (SRS) . The core focus of this document is the Fráter-Seebach alkylation , a stereoselective transformation that leverages chelation-controlled enolate geometry to establish new stereogenic centers with high diastereomeric ratios (dr > 95:5).

Part 1: Mechanistic Principles[1]

The Fráter-Seebach Alkylation

The fundamental reaction governing the utility of 3-HB derivatives is the Fráter-Seebach alkylation. This reaction overcomes the poor stereocontrol typically associated with acyclic enolates by utilizing a double-lithiation strategy .

-

The Dianion: Treatment of a

-hydroxy ester with 2 equivalents of a strong base (LDA) generates a dianion. The first equivalent deprotonates the hydroxyl group, and the second enolizes the ester. -

Chelation Control: The lithium cation (

) acts as a Lewis acid, coordinating simultaneously with the alkoxide oxygen and the enolate oxygen. This forms a rigid, 6-membered chair-like transition state. -

Stereochemical Outcome: The existing chiral center (C3) directs the incoming electrophile to the face anti to the bulky alkyl group (methyl) to minimize 1,3-diaxial strain. This results in 1,3-anti stereochemistry.

Self-Regeneration of Stereocenters (SRS) via Dioxanones

To enhance rigidity and allow for alpha-alkylation without destroying the original chirality, 3-HB is converted into a 1,3-dioxan-4-one .

-

The Auxiliary: Condensation of (R)-3-HB with pivalaldehyde yields (2R,6R)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one .

-

Conformational Lock: The bulky tert-butyl group at C2 locks the ring into a specific chair conformation where the C6-methyl group is equatorial.

-

Enolate Geometry: Deprotonation yields a planar enolate. The tert-butyl group shields the top face, forcing the electrophile to attack from the bottom (axial attack), resulting in a trans relationship between the C6-methyl and the new C5-substituent.

Part 2: Experimental Protocols

Protocol A: Depolymerization of Poly(3-hydroxybutyrate) (PHB)

Objective: Isolation of pure (R)-methyl 3-hydroxybutyrate from biomass.

Reagents:

-

Poly(3-hydroxybutyrate) (PHB) powder

-

Methanol (MeOH)[1]

-

Sulfuric Acid (

, conc.) -

Chloroform (

)

Procedure:

-

Digestion: Charge a round-bottom flask with PHB (50 g) and MeOH (500 mL). Add conc.

(5 mL) dropwise. -

Reflux: Heat the suspension to reflux (65°C) with vigorous stirring. Maintain for 48–72 hours until the polymer is fully digested and the solution becomes clear.

-

Workup: Cool to room temperature. Neutralize by adding saturated

solution. -

Extraction: Remove excess MeOH under reduced pressure. Extract the aqueous residue with

(3 x 100 mL). -

Purification: Dry combined organics over

, filter, and concentrate. Distill the residue under vacuum (bp ~65°C at 10 mmHg) to afford (R)-methyl 3-hydroxybutyrate as a colorless oil.

Protocol B: Synthesis of the Seebach Dioxanone Auxiliary

Objective: Preparation of (2R,6R)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one.

Reagents:

-

(R)-3-Hydroxybutyric acid (derived from hydrolysis of the ester above)

-

Pivalaldehyde (Trimethylacetaldehyde)

-

p-Toluenesulfonic acid (p-TsOH, cat.)

-

Pentane or Hexane[1]

Procedure:

-

Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Combine (R)-3-hydroxybutyric acid (10 mmol), pivalaldehyde (15 mmol), and p-TsOH (0.5 mmol) in pentane (50 mL).

-

Reflux: Heat to reflux. The water generated by acetalization will azeotrope into the Dean-Stark trap. Continue until water evolution ceases (~12–24 h).

-

Workup: Wash the organic phase with saturated

and brine. Dry over -

Crystallization: Concentrate the solvent. Recrystallize the residue from ether/pentane to obtain the pure cis-dioxanone (the trans isomer is thermodynamically disfavored and typically not formed in significant amounts).

Protocol C: Fráter-Seebach Alkylation (Open Chain)

Objective: Stereoselective alkylation of Ethyl (R)-3-hydroxybutyrate.

Reagents:

-

Ethyl (R)-3-hydroxybutyrate

-

Diisopropylamine (

) -

n-Butyllithium (

)[4] -

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)

-

THF (anhydrous)

Procedure:

-

LDA Formation: In a dry Schlenk flask under Argon, dissolve

(2.2 eq) in THF at -78°C. Add -

Dianion Formation: Add Ethyl (R)-3-hydroxybutyrate (1.0 eq) dropwise to the LDA solution at -78°C. The solution may turn yellow/orange. Stir for 45 min to ensure complete double deprotonation.

-

Alkylation: Add the electrophile (1.1 eq) slowly.

-

Reaction: Allow the mixture to warm slowly to -20°C over 2–3 hours.

-

Quench: Pour the mixture into saturated

solution. Extract with -

Result: The product will be the anti-2-alkyl-3-hydroxybutyrate .

Part 3: Visualization & Data

Synthesis Workflow Diagram

The following diagram illustrates the pathway from the biopolymer PHB to the functionalized chiral synthons.

Transition State Model

This diagram depicts the chelation-controlled transition state that enforces stereoselectivity.

Comparative Selectivity Data[7]

| Substrate Type | Reaction | Base | Electrophile | Major Isomer | Selectivity (dr) |

| Acyclic Ester | Fráter-Seebach Alkylation | LDA (2.0 eq) | MeI | anti-2-methyl | > 95:5 |

| Acyclic Ester | Fráter-Seebach Alkylation | LiHMDS (2.0 eq) | BnBr | anti-2-benzyl | > 90:10 |

| Cyclic Dioxanone | Enolate Alkylation | LDA (1.1 eq) | MeI | trans-2,5-dialkyl | > 98:2 |

| Cyclic Dioxanone | Enolate Alkylation | LDA (1.1 eq) | Allyl-Br | trans-2,5-dialkyl | > 98:2 |

Part 4: Applications & Case Studies

Case Study: Thienamycin Synthesis

The synthesis of (+)-Thienamycin , a potent carbapenem antibiotic, showcases the power of 3-HB.

-

Challenge: Construction of the chiral azetidinone core with specific side-chain stereochemistry.

-

Solution: Researchers utilized the Fráter-Seebach alkylation on a 3-HB derivative to establish the C3/C4 stereocenters of the

-lactam ring. The 3-hydroxyethyl side chain of Thienamycin corresponds directly to the original 3-hydroxybutyrate backbone, with the stereochemistry preserved and relayed to the adjacent centers.

Advantages in Drug Development

-

Economic Efficiency: Starting from PHB (a bacterial polyester) is significantly cheaper than traditional chiral pool reagents like Roche ester.

-

Scalability: The protocols described (especially Protocol A and C) are robust and scalable to kilogram quantities.

-

Versatility: The "Self-Regeneration of Stereocenters" concept allows the 3-HB unit to be used, alkylated, and then cleaved, effectively using the molecule as a temporary chiral scaffold that leaves no trace in the final structure if desired, or remains as a functional part of the drug.

References

-

Fráter-Seebach Alkyl

-

Fráter, G. (1979).[6] "Über die Stereoselektivität der α-Alkylierung von chiralen β-Hydroxybuttersäureestern". Helvetica Chimica Acta.

-

-

Seebach's Self-Regener

- Seebach, D., et al. (1984). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle".

-

Thienamycin Synthesis Applic

- Iimori, T., & Shibasaki, M. (1985). "Stereocontrolled synthesis of (+)-thienamycin from 3(R)-hydroxybutyric acid". Tetrahedron Letters.

-

PHB Depolymeriz

- Seebach, D., et al. (1992). "Direct Degradation of the Biopolymer Poly[(R)-3-Hydroxybutyric Acid] to (R)-3-Hydroxybutanoic Acid and its Methyl Ester". Organic Syntheses.

Sources

- 1. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The Fráter-Seebach alkylation – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

Stereoselective synthesis of alpha-isopropyl-beta-hydroxy acids

Technical Guide: Stereoselective Synthesis of -Isopropyl- -Hydroxy Acids

Executive Summary

The

This guide delineates three distinct, high-fidelity methodologies for constructing this motif. We move beyond basic textbook definitions to explore the causality of stereocontrol —specifically how to manipulate

Mechanistic Fundamentals: The "Bulky Alpha" Problem

The primary difficulty in synthesizing

-

Steric Hindrance: The isopropyl group (

) imposes severe 1,3-allylic strain ( -

Enolization Thermodynamics: In thermodynamic enolization, the bulky isopropyl group prefers to be trans to the oxygen to minimize steric clash, but kinetic control is required for specific aldol outcomes.

Method A: The Auxiliary Approach (Evans Aldol)

Best for: Small-scale, high-precision discovery chemistry where syn-selectivity is required.

The Mechanistic Logic

To install an

The reaction proceeds via a Zimmerman-Traxler Transition State , where the boron atom chelates both the enolate oxygen and the aldehyde oxygen.[1] The isopropyl group of the enolate is forced away from the auxiliary, and the aldehyde approaches from the face opposite the auxiliary's steric bulk.

Visualization: Zimmerman-Traxler Transition State

The following diagram illustrates the specific transition state for an

Caption: The Z-enolate geometry is enforced by the boron Lewis acid, leading to the 'syn' product via a closed chair-like transition state.

Experimental Protocol: Evans Syn-Aldol

Note: This protocol assumes the use of (S)-4-benzyl-2-oxazolidinone as the auxiliary.

-

Enolate Formation:

-

To a flame-dried flask under

, add -

Cool to -78°C .

-

Add

(1.1 equiv) dropwise. -

Add

or DIPEA (1.2 equiv) dropwise. Crucial: The color may turn pale yellow. -

Stir at 0°C for 15 minutes to ensure complete enolization (the "boron trick" to ensure

-geometry), then re-cool to -78°C.

-

-

Aldol Addition:

-

Add the Aldehyde (1.2 equiv) dropwise (neat or in minimal

). -

Stir at -78°C for 1 hour, then warm to 0°C over 1 hour.

-

-

Workup & Cleavage:

-

Quench with pH 7 phosphate buffer and methanol.

-

Oxidative workup: Add 30%

(carefully!) to cleave the B-C bonds. -

Extract, dry, and purify.[2]

-

Hydrolysis: Dissolve the adduct in THF/

(3:1). Add

-

Method B: Dynamic Kinetic Resolution (Noyori DKR)

Best for: Large-scale manufacturing, "Green" chemistry, and accessing anti-isomers.

The Mechanistic Logic

Directly setting the stereochemistry of an

-

Racemization: In the presence of the Ruthenium catalyst and a base, the

-center rapidly racemizes via the enol form. -

Selective Reduction: The chiral catalyst (e.g.,

) reduces one enantiomer of the ketone much faster than the other ( -

The Result: Because the racemization (

) is faster than the reduction (

Visualization: DKR Cycle

Caption: DKR funnels the racemic mixture through a rapid equilibrium, allowing the catalyst to select the preferred enantiomer for reduction.

Experimental Protocol: Ru-BINAP Hydrogenation

-

Preparation:

-

In a high-pressure autoclave, dissolve the racemic

-isopropyl- -

Add the catalyst:

(0.5 - 1.0 mol%). -

Critical Step: No external base is usually needed if the solvent is alcoholic, but trace stereocontrol can be tuned with solvent choice. For difficult substrates, trace acid (HCl) or base can modulate the racemization rate.

-

-

Hydrogenation:

-

Purge with

three times. -

Pressurize to 50-100 atm (700-1400 psi) .

-

Heat to 50°C . Stir vigorously for 24-48 hours.

-

Note: The isopropyl group slows down the reaction compared to methyl; higher pressure/temp is often required.

-

-

Workup:

-

Vent

. Concentrate solvent. -

Purify via flash chromatography (though conversion is often quantitative).

-

Comparative Data Analysis

| Feature | Evans Aldol | Noyori DKR | Biocatalysis (KREDs) |

| Stereocontrol | Excellent (syn) | Tunable (syn or anti) | Excellent (Enzyme dependent) |

| Atom Economy | Poor (Auxiliary waste) | Excellent (100% yield theoretical) | Excellent |

| Scalability | Low (<100g typically) | High (Multi-ton proven) | High (Fermentation required) |

| Reagent Cost | High (Boron triflate) | Moderate (Ru catalyst) | Low (once enzyme is engineered) |

| Steric Tolerance | High (Forceable) | Moderate (Rate decreases) | High (Specific pocket engineering) |

References

-

Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[3][4] Link

-

Noyori, R., et al. (1989). "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society.[3][4] Link

-

Steward, K. M., et al. (2012).[4] "Dynamic Kinetic Resolution of

-Keto Esters via Asymmetric Transfer Hydrogenation." Journal of the American Chemical Society.[3][4] Link -

Makino, K., et al. (2004).[5] "Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution." Angewandte Chemie International Edition. Link

-

Kambourakis, S., et al. (2004).[6] "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing." Frontiers in Bioengineering and Biotechnology. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation [organic-chemistry.org]

- 5. Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

Diastereoselective alkylation of beta-hydroxy esters via dioxanones

Technical Guide: Diastereoselective Alkylation of -Hydroxy Esters via 1,3-Dioxan-4-ones

Executive Summary

This technical guide details the methodology for introducing chirality at the

Part 1: The Strategic Advantage

Acyclic vs. Cyclic Control

In acyclic systems, alkylation of

| Feature | Acyclic Alkylation (Standard) | Cyclic Alkylation (Dioxanone) |

| Stereocontrol | Variable (dependent on base/cation) | High (>95:5 anti) |

| Mechanism | 1,2-induction (often weak) | 1,3-induction (rigid scaffold) |

| Transition State | Flexible, rotamer-dependent | Rigid Chair-like Enolate |

| Protecting Group | Silyl ethers (often fall off) | Acetal (stable to base) |

The "Pivalaldehyde" Factor

The success of this method relies heavily on the choice of the aldehyde used to form the acetal. Pivalaldehyde (2,2-dimethylpropanal) is the gold standard. The bulky tert-butyl group at the C2 position of the dioxanone ring acts as a "stereochemical anchor," forcing itself into an equatorial position and dictating the overall conformation of the ring.

Part 2: Mechanistic Principles

The Stereochemical Model

The reaction proceeds via the formation of a lithium enolate. The mechanism is governed by the principle of Self-Regeneration of Stereocenters (SRS) or, more specifically in this case, Memory of Chirality via a temporary scaffold.

-

Conformation: The 1,3-dioxan-4-one ring adopts a chair conformation. The C2-t-Bu group is equatorial. The C6 substituent (from the original

-hydroxy ester) also prefers the equatorial orientation to minimize 1,3-diaxial interactions. -

Enolization: Treatment with LDA generates a planar enolate.

-

Facial Selectivity: The electrophile (

) approaches the enolate from the face opposite to the C6 substituent (and the C2 substituent). This is the axial attack , leading to the anti-product (relative to the C6 center).

Diagram 1: Mechanistic Pathway

The following diagram illustrates the transformation from the

Caption: Mechanistic flow of the Fráter-Seebach alkylation showing the conformational lock provided by the dioxanone ring.

Part 3: Detailed Experimental Protocol

Safety Note: LDA is pyrophoric. Pivalaldehyde is flammable. Perform all reactions under an inert atmosphere (Ar or N

Phase 1: Scaffold Preparation (Acetalization)

This step converts the

Reagents:

-

Chiral

-hydroxy ester (1.0 equiv) -

Pivalaldehyde (1.5 - 2.0 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) or p-TsOH (0.1 equiv)

-

Solvent: Pentane or Hexane (to facilitate Dean-Stark water removal)

Procedure:

-

Dissolve the

-hydroxy ester in pentane. -

Add pivalaldehyde and the acid catalyst.

-

Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the equilibrium forward.

-

Monitor: Reaction completion is indicated by the cessation of water collection and TLC analysis.

-

Workup: Wash with saturated NaHCO

, dry over MgSO -

Purification: Recrystallization or flash chromatography. (Note: The cis-2,6-disubstituted isomer is usually the major thermodynamic product).

Phase 2: The Alkylation (The Critical Step)

This step establishes the new stereocenter.

Reagents:

-

1,3-Dioxan-4-one (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 - 1.2 equiv)

-

Electrophile (Alkyl halide, Allyl halide, etc.) (1.2 - 1.5 equiv)

-

Cosolvent: HMPA or DMPU (Optional but recommended for reactivity)

-

Solvent: Anhydrous THF

Procedure:

-

Enolate Formation: Cool a solution of LDA in THF to -78°C.

-

Add the solution of 1,3-dioxan-4-one in THF dropwise over 15–20 minutes.

-

Tip: Maintain temperature below -70°C to prevent enolate decomposition or equilibration.

-

-

Stir at -78°C for 30–60 minutes to ensure complete deprotonation.

-

Electrophile Addition: Add the alkyl halide (neat or in THF) dropwise.

-

Note: If the electrophile is unreactive, adding HMPA (approx. 4 equiv relative to LDA) after enolate formation but before alkyl halide addition can drastically improve yield.

-

-

Stir at -78°C for 2–4 hours. Allow to warm slowly to -20°C if the reaction is sluggish (monitor by TLC).

-

Quench: Pour the mixture into saturated aqueous NH

Cl. -

Extraction: Extract with Et

O or EtOAc. Dry and concentrate.

Phase 3: Scaffold Cleavage (Hydrolysis)

To recover the acyclic

Procedure:

-

Dissolve the alkylated dioxanone in MeOH/H

O. -

Add a base (KOH or LiOH) for saponification, or mild acid (HCl/MeOH) for transesterification.

-

Heat to reflux if necessary (dioxanones are quite stable).

Part 4: Workflow Visualization

The following diagram outlines the operational workflow for the laboratory execution of this protocol.

Caption: Operational workflow for the synthesis of

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Enolate decomposition or moisture. | Ensure THF is freshly distilled/dry. Use a cryostat to maintain -78°C strictly. |

| Poor Diastereoselectivity | "Leakage" via non-chelated TS or wrong conformer. | Ensure the starting dioxanone is pure cis-2,6 isomer. Use bulky pivalaldehyde, not acetaldehyde. |

| No Reaction (Alkylation) | Steric bulk of electrophile. | Add HMPA or DMPU (polar aprotic cosolvents) to break up Lithium aggregates and increase enolate reactivity. |

| Incomplete Hydrolysis | Dioxanone stability. | Dioxanones are stable.[1] Hydrolysis often requires vigorous conditions (e.g., KOH in EtOH/H |

References

-

Fráter, G. (1979).[2][3][4] "Stereoselective α-alkylation of chiral β-hydroxy esters." Helvetica Chimica Acta, 62(8), 2825–2828.

-

Seebach, D., & Wasmuth, D. (1980).[2] "Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester." Helvetica Chimica Acta, 63(1), 197–200.[2]

-

Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125.

-

Hoye, T. R., et al. (1996). "Synthesis of the C(1)–C(14) Segment of Spongistatin 1." Journal of the American Chemical Society, 118(48), 12230–12231. (Application of method in total synthesis).

The Architect of Chirality: A Technical Guide to Seebach’s Acetal Auxiliaries and the Self-Regeneration of Stereocenters (SRS)

Executive Summary

This technical guide analyzes the mechanistic and practical utility of Seebach’s Acetal Auxiliaries , a methodology that revolutionized the synthesis of non-proteinogenic amino acids and

Part 1: Historical Context & The "Fráter-Seebach" Distinction[1]

To understand Seebach’s acetal chemistry, one must distinguish it from the parallel development of acyclic alkylations.

The Fráter-Seebach Alkylation (Acyclic)

In 1979-1980, Georg Fráter and Dieter Seebach independently reported the stereoselective

-

Mechanism: Formation of a dianion using strong bases (LDA).[3][4]

-

Stereocontrol: A rigid, chelated transition state involving the lithium cation bridging the enolate oxygen and the alkoxide.[5]

-

Outcome: The electrophile attacks anti to the bulky alkyl group of the

-hydroxy moiety.

The Seebach SRS Principle (Cyclic Acetals)

While the acyclic method relied on chelation, Seebach recognized a limitation: it could not easily generate quaternary centers at the

Part 2: Mechanistic Principles of SRS

The SRS methodology follows a four-step cycle that is distinct from "chiral pool" synthesis because the original stereocenter is formally destroyed during the process.

The 4-Step SRS Cycle[6]

-

Acetalization: The starting material (e.g., L-lactic acid or L-proline) is condensed with a bulky aldehyde (usually pivaldehyde). This creates a new, temporary stereocenter at the acetal carbon.

-

Crucial Detail: This reaction is under thermodynamic control, overwhelmingly favoring the cis-disposition of the bulky substituent (t-butyl) and the ring substituent to minimize 1,3-diaxial strain.

-

-

Enolization: Treatment with a base (LiHMDS or LDA) removes the

-proton.-

Consequence: The original stereocenter is destroyed (trigonalized to

). However, the chiral memory is preserved by the temporary acetal stereocenter.

-

-

Diastereoselective Electrophilic Attack: The enolate is alkylated.[3][2][5]

-

Stereocontrol: The bulky t-butyl group on the acetal face shields one side of the planar enolate. The electrophile must attack from the opposite (anti) face.

-

-

Hydrolysis: Acidic hydrolysis removes the acetal, releasing the product and the aldehyde.

Visualization: The SRS Workflow

Figure 1: The Self-Regeneration of Stereocenters (SRS) workflow. Note how stereochemical information is handed off from the

Part 3: The Dioxolanone Platform ( -Hydroxy Acids)

This system is most commonly derived from (S)-Lactic acid or (S)-Mandelic acid.

Structural Logic

Condensation of (S)-lactic acid with pivaldehyde yields (2S, 5S)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one .

-

The "Pivaldehyde Trick": The tert-butyl group is essential. It locks the ring conformation and provides the massive steric bulk required to direct the incoming electrophile to the trans face relative to the t-Bu group.

Stereochemical Model

The enolate of the dioxolanone is essentially planar. The t-butyl group at C2 adopts a pseudo-equatorial position to avoid strain, but due to the ring puckering, it effectively blocks the syn face.

Figure 2: Steric control in dioxolanone enolates. The bulky C2 substituent forces the electrophile to attack from the opposite face.

Part 4: The Oxazolidinone/Imidazolidinone Platform (Amino Acids)

For amino acids, the chemistry is slightly more complex due to the nitrogen atom. Seebach developed the BMI (Boc-Methyl-Imidazolidinone) and Boc-Oxazolidinone systems.

The BMI System

Derived from amino acids like glycine, alanine, or phenylalanine.

-

Formation: Amino acid amide

Imine formation with pivaldehyde -

Utility: This is the gold standard for synthesizing

-alkylated

Comparison of Platforms

| Feature | Dioxolanone (Hydroxy Acids) | Oxazolidinone (Proline) | BMI (General AA) |

| Source | Lactic, Mandelic, Malic Acid | Proline, Hydroxyproline | Glycine, Alanine, Phe |

| Auxiliary Group | t-Butyl (from Pivaldehyde) | t-Butyl (from Pivaldehyde) | t-Butyl (from Pivaldehyde) |

| Enolate Stability | Moderate (prone to elimination) | High | High |

| Base Required | LiHMDS / LDA | LDA | LDA / LiHMDS |

| Primary Output | Quaternary Amino Acids |

Part 5: Experimental Protocol

Protocol: -Alkylation of (S)-Lactic Acid via Dioxolanone

Objective: Synthesis of

1. Preparation of the Dioxolanone[6]

-

Reagents: (S)-Lactic acid, Pivaldehyde, p-TsOH (cat), Pentane.

-

Procedure: Reflux with a Dean-Stark trap. The cis-isomer precipitates or is purified by crystallization/distillation.

-

Checkpoint: Verify cis-stereochemistry via NOE NMR (H2 and H5 should show correlation).

2. Alkylation (The Critical Step)

This protocol uses LiHMDS to generate the enolate.[3] LiHMDS is preferred over LDA for dioxolanones to minimize nucleophilic attack on the carbonyl.

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon.

-

Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

-

Base Addition: Cool to -78°C . Add LiHMDS (1.1 equiv) dropwise.

-

Note: Maintain temp < -70°C to prevent decomposition.

-

-

Substrate Addition: Add the dioxolanone (dissolved in minimal THF) slowly via syringe pump over 15 mins.

-

Stirring: Stir for 30-45 mins at -78°C to ensure complete enolization. The solution usually turns pale yellow.

-

-

Electrophile Addition: Add Benzyl Bromide (1.2 equiv) neat or in THF.

-

Rate: Slow addition is crucial to prevent local exotherms.

-

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

-

Why? Alkylation is often slow at -78°C; warming drives conversion but must be controlled to maintain selectivity.

-

-

Quench: Pour into saturated aqueous NH4Cl. Extract with Et2O.

3. Hydrolysis

-

Reagents: MeOH / 1N HCl.

-

Procedure: Reflux the alkylated acetal until TLC shows disappearance of the spot.

-

Purification: Remove MeOH, extract product into ether, dry, and recrystallize.

Part 6: Strategic Applications in Drug Discovery

Why use Seebach's SRS in the era of catalytic asymmetric synthesis?

-

Quaternary Centers: SRS is exceptionally reliable for generating tetrasubstituted carbons (e.g.,

-methyl amino acids), which are difficult to access via catalytic hydrogenation or organocatalysis. -

Peptide Mimetics:

-alkylation restricts conformational freedom in peptides. Incorporating these "Seebach amino acids" into peptide drugs increases proteolytic stability (half-life extension). -

Scalability: The auxiliaries (pivaldehyde) are cheap, and the acetals are often crystalline, allowing purification without chromatography—a key advantage for GMP scale-up.

References

-

Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[7] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English, 35(23-24), 2708–2748. Link

-

Fráter, G. (1979).[1][2][4] Über die Stereospezifität der

-Alkylierung von -

Seebach, D., & Wasmuth, D. (1980).[1][2][6] Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester.[1][2] Helvetica Chimica Acta, 63(1), 197–200.[2] Link

-

Seebach, D., Naef, R., & Calderari, G. (1984).[6]

-Alkylation of

Sources

- 1. scispace.com [scispace.com]

- 2. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]

- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 4. The Fráter-Seebach alkylation – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

- 5. A unified approach for divergent synthesis of contiguous stereodiads employing a small boronyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. old.iupac.org [old.iupac.org]

- 7. Author: D. Seebach [organic-chemistry.org]

Introduction: The Synthetic and Pharmaceutical Relevance of a Versatile Scaffold

An In-Depth Technical Guide to the Chemical Stability of 2-tert-Butyl-1,3-dioxan-4-one Derivatives

The 1,3-dioxan-4-one framework represents a class of heterocyclic compounds of significant interest to the fields of organic synthesis and medicinal chemistry. These structures, which uniquely integrate an acetal and a lactone moiety within a six-membered ring, serve as powerful chiral building blocks and versatile synthetic intermediates.[1] The strategic placement of substituents allows for high levels of stereocontrol in asymmetric synthesis, particularly when used as precursors to chiral enolates. Furthermore, the inherent reactivity of this scaffold has been harnessed in the development of prodrugs, where controlled release of an active pharmaceutical ingredient (API) is paramount for optimizing therapeutic outcomes.[2][3][4]

However, the very features that make the 2-tert-butyl-1,3-dioxan-4-one core synthetically useful also render it susceptible to specific degradation pathways. A comprehensive understanding of its chemical stability is therefore not an academic exercise but a critical prerequisite for its successful application. For drug development professionals, ensuring the stability of a molecule through formulation, storage, and administration is fundamental to guaranteeing safety and efficacy. For synthetic chemists, preventing unintended decomposition during a reaction or workup is key to achieving high yields and purity. This guide provides a detailed exploration of the factors governing the stability of 2-tert-butyl-1,3-dioxan-4-one derivatives, the mechanisms of their degradation, and robust experimental protocols for their evaluation.

I. Core Structural Features and Conformational Influence on Stability

The stability of 2-tert-butyl-1,3-dioxan-4-one derivatives is intrinsically linked to their three-dimensional structure. The six-membered ring preferentially adopts a low-energy chair conformation to minimize torsional and steric strain.[5][6]

A defining feature of these molecules is the large tert-butyl group at the C2 position (the acetal carbon). Due to its significant steric bulk, this group overwhelmingly favors an equatorial position. This effectively "locks" the ring's conformation, which has two major consequences for stability:

-

Steric Shielding: The equatorial tert-butyl group acts as a steric shield, physically hindering the approach of reagents, such as water or acid catalysts, to the acetal functional group. This steric hindrance is a primary reason for the enhanced stability of these derivatives compared to analogues with smaller C2 substituents.[7]

-

Stereoelectronic Control: The fixed conformation dictates the orientation of the ring's oxygen lone pairs, influencing their basicity and availability for protonation—the key initiating step in acid-catalyzed hydrolysis.

II. Principal Degradation Pathways and Mechanistic Insights

While generally stable under specific conditions, the 1,3-dioxan-4-one ring is vulnerable to several modes of degradation. Understanding these pathways is essential for predicting and preventing unwanted decomposition.

A. Hydrolytic Degradation: The Predominant Pathway

The most common and significant degradation route for 1,3-dioxan-4-one derivatives is the acid-catalyzed hydrolysis of the acetal linkage.[7][8][9] The lactone functional group is generally more stable to hydrolysis, especially under mild acidic conditions where acetal cleavage is rapid.

Mechanism of Acid-Catalyzed Hydrolysis: The degradation proceeds via a well-established mechanism initiated by protonation:

-

Protonation: An acid catalyst (H₃O⁺) protonates one of the ethereal oxygen atoms (position 1 or 3) of the acetal.

-

Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step.

-

Nucleophilic Attack: A water molecule attacks the carbocation.

-

Deprotonation and Product Formation: Loss of a proton yields a hemiacetal, which is in equilibrium with the ring-opened hydroxy aldehyde and the parent β-hydroxy carboxylic acid and pivaldehyde.

Sources

- 1. 1,3-Dioxan-4-one|High-Quality Research Chemical [benchchem.com]

- 2. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. There are three dioxane isomers: 1,2-dioxane, 1,3- dioxane, and 1,4-dioxa.. [askfilo.com]

- 9. vaia.com [vaia.com]

The Seebach Dioxanone Platform: A Guide to Self-Regeneration of Stereocenters (SRS)

This guide serves as a technical reference for the application of alkylated Seebach dioxanones in asymmetric synthesis. It prioritizes the 6-membered 1,3-dioxan-4-one system derived from

Executive Technical Summary

The Seebach dioxanone methodology is a cornerstone of the "Self-Regeneration of Stereocenters" (SRS) principle. It addresses a fundamental challenge in chiral synthesis: how to functionalize the

By condensing a

Comprehensive Data Dictionary: CAS & Synonyms

The following table consolidates the critical identifiers for the parent scaffolds and key alkylated derivatives. Note that "Seebach Dioxanone" strictly refers to the 6-membered ring, though 5-membered variants are often confused in literature.

Table 1: Parent Seebach Dioxanones (Scaffolds)

| Common Name | Stereochemistry | CAS Number | IUPAC Name | Molecular Formula |

| (R,R)-Seebach Dioxanone | (2R, 6R) | 100017-18-3 | (2R,6R)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one | C |

| (S,S)-Seebach Dioxanone | (2S, 6S) | 104291-76-9 | (2S,6S)-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one | C |

| PHB Dioxanone (Racemic) | (±)-cis | 81075-48-7 | cis-2-(tert-butyl)-6-methyl-1,3-dioxan-4-one | C |

Table 2: Alkylated Derivatives & Related Analogues

Note: Many alkylated variants are transient intermediates synthesized in situ. The following are isolated examples.

| Derivative Type | Substituent (C5) | CAS Number | Notes |

| Isopropyl- | 5-isopropyl | 129287-66-7 | 2-tert-butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one |

| 5-Ring Analog | 5-methyl (Lactic) | 81037-06-1 | (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan -4-one |

| 5-Ring Analog | 5-propyl (Lactic) | 157733-17-0 | 2-tert-butyl-5-propyl-1,3-dioxolan -4-one |

Mechanistic Principles & Pathway Visualization

The success of the Seebach alkylation relies on steric shielding .

-

Conformational Lock: The tert-butyl group at C2 forces the methyl group at C6 into an equatorial position to avoid 1,3-diaxial strain.

-

Enolization: Treatment with LDA creates a planar enolate at C5.

-

Diastereoselective Attack: The electrophile approaches from the face opposite to the bulky tert-butyl and methyl groups (anti-attack), resulting in a trans-2,6-disubstituted product.

Figure 1: The SRS Cycle (Graphviz)

Caption: The Self-Regeneration of Stereocenters (SRS) cycle. The C6 stereocenter directs the formation of the C5 center via the rigid dioxanone scaffold.

Validated Experimental Protocols

Protocol A: Generation of the Enolate and Alkylation

Context: This protocol describes the alkylation of (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one. The use of cosolvents (HMPA or DMPU) is mandatory to break lithium aggregates and ensure reactivity.

Safety Warning: HMPA is a potent carcinogen. DMPU (N,N'-Dimethylpropyleneurea) is a safer, non-carcinogenic alternative that provides comparable yields.

Reagents:

-

(2R,6R)-Dioxanone (1.0 eq)[1]

-

LDA (Lithium Diisopropylamide) (1.1 eq)

-

Electrophile (Alkyl Halide, e.g., Benzyl Bromide) (1.2 eq)

-

Solvent: THF (anhydrous)

-

Co-solvent: DMPU (3.0 eq)

Step-by-Step Workflow:

-

Enolate Formation:

-

Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Add LDA (freshly prepared or titrated commercial solution).

-

Cannulate a solution of the (2R,6R)-dioxanone in THF dropwise into the LDA solution over 15 minutes.

-

Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Cosolvent Addition:

-

Add DMPU (3 equivalents) dropwise. Mechanistic Note: This solvates the Lithium cation, creating a "loose" ion pair that is significantly more nucleophilic.

-

-

Alkylation:

-

Add the electrophile (neat or in minimum THF) dropwise.

-

Allow the reaction to stir at -78°C for 2 hours.

-

Optional: Allow to warm slowly to -30°C overnight if the electrophile is sluggish (e.g., hindered alkyl iodides).

-

-

Quench & Workup:

-

Quench with saturated aqueous NH

Cl at low temperature. -

Extract with Et

O or EtOAc (x3). -

Wash combined organics with water and brine.

-

Dry over MgSO

and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). The trans-product is typically the major isomer (>95:5).

-

Protocol B: Hydrolysis (Removal of Auxiliary)

To release the final

-

Dissolve the alkylated dioxanone in MeOH.

-

Add aqueous HCl (1N) or mild acid resin.

-

Heat to reflux for 2–4 hours.

-

Remove MeOH in vacuo and extract the free acid.

Applications in Drug Development

The Seebach dioxanone platform is not merely academic; it is scalable for pharmaceutical intermediates.

-

Macrolide Synthesis: Used to generate the alternating methyl/hydroxy stereocenters found in polyketides.

-

Statin Precursors: The (R,R)-dioxanone is a key building block for the side chains of statins (e.g., Atorvastatin), providing the necessary 1,3-diol stereochemistry.

-

Peptide Mimetics: Allows for the synthesis of

-alkylated

References

-

Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125–259.

-

Seebach, D., Sting, A. R., & Hoffmann, M. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23), 2708–2748.

-

PubChem Compound Summary. "(2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one (CAS 100017-18-3)."[1] National Center for Biotechnology Information.

-

Fráter, G., Müller, U., & Günther, W. (1984).[2] "The stereoselective

-alkylation of chiral

Sources

Introduction to Fráter-Seebach alkylation reactions

The Fráter-Seebach Alkylation: A Guide to Diastereoselective -Functionalization

Executive Summary

The Fráter-Seebach alkylation (also known as the Fráter alkylation) is a cornerstone method in asymmetric synthesis for the diastereoselective

This guide dissects the mechanistic imperatives, operational protocols, and strategic applications of this transformation, tailored for researchers requiring precise stereocontrol in complex molecule synthesis.

Part 1: Mechanistic Underpinnings

The Core Concept: Chelation Control

The success of the Fráter-Seebach alkylation relies on the formation of a rigid lithium dianion . Unlike standard enolate alkylations where geometry (

-

Dianion Formation: Treatment of the

-hydroxy ester with 2.0+ equivalents of a strong base (typically LDA) removes the hydroxyl proton first (alkoxide formation), followed by the -

The "Skeleton" Key: The lithium cation (

) acts as a Lewis acid bridge, coordinating simultaneously to the alkoxide oxygen and the enolate oxygen. This forms a rigid, six-membered chelate ring. -

Facial Selectivity: The electrophile (

) approaches the enolate double bond from the face opposite to the bulky substituent on the

The Transition State Model

The reaction proceeds through a Zimmerman-Traxler-like transition state. The rigidity of the Li-chelate locks the conformation, minimizing the degrees of freedom and maximizing diastereoselectivity.

Figure 1: Mechanistic flow of the Fráter-Seebach alkylation, highlighting the critical lithium chelation event.

Part 2: Strategic Applications in Synthesis

Natural Product Scaffolds

This methodology is ubiquitous in polyketide synthesis where alternating methyl/hydroxyl stereocenters are common.

| Target Class | Key Feature Installed | Notable Example |

| Polyketides | Anti-propionate units | (-)-Tetrahydrolipstatin (Orlistat) |

| Lignans | Chiral lactone precursors | (-)-Wikstromol |

| Alkaloids | Quaternary stereocenters | (+)-Codaphniphylline |

| Lipids | Long-chain chiral lipids | Mycolic Acids |

Case Study: Malic Acid Derivatives

Malic acid esters are ideal substrates. The

-

Substrate: Diethyl (S)-malate.

-

Reaction: Fráter-Seebach alkylation with allyl bromide.

-

Outcome: Formation of the anti-allyl malate derivative, a precursor to complex lactones.

Part 3: Experimental Protocol (Self-Validating)

Reagent Requirements

-

Substrate: Enantiopure

-hydroxy ester (dried azeotropically with toluene). -

Base: Lithium Diisopropylamide (LDA).[2][3] Note: Commercial LDA can be variable; fresh preparation from diisopropylamine and

-BuLi is recommended for reproducibility. -

Solvent: Anhydrous THF (primary); DMPU (co-solvent, optional for low-reactivity electrophiles). Avoid HMPA due to toxicity unless strictly necessary.

-

Electrophile: Alkyl halide (iodides/allylic bromides are best).

Step-by-Step Procedure

This protocol is designed for the alkylation of Ethyl (S)-3-hydroxybutyrate (1.0 mmol scale).

Step 1: Base Generation

-

Charge a flame-dried Schlenk flask with anhydrous THF (5 mL) and diisopropylamine (340 µL, 2.4 mmol, 2.4 equiv).

-

Cool to -78°C (dry ice/acetone bath).

-

Add

-BuLi (2.5 M in hexanes, 2.3 mmol) dropwise. -

Stir at 0°C for 15 min to ensure complete LDA formation, then re-cool to -78°C .

Step 2: Dianion Formation (The Critical Checkpoint)

-

Dissolve the

-hydroxy ester (1.0 mmol) in THF (2 mL). -

Add the ester solution dropwise to the LDA solution at -78°C over 10 minutes.

-

Warm the reaction to -20°C (or 0°C depending on substrate stability) for 30 minutes.

-

Why? Deprotonation of the

-proton in the presence of the -

Validation: The solution often turns bright yellow or orange, indicating dianion formation.

-

Step 3: Alkylation

-

Re-cool the mixture to -78°C .

-

Add the electrophile (e.g., Methyl Iodide, 3.0 equiv) neat or in THF solution.

-

Stir at -78°C for 2 hours, then allow to warm slowly to -20°C overnight.

-

Note: Keeping the temperature low initially prevents

-alkylation or enolate decomposition.

-

Step 4: Quench and Isolation

-

Quench with saturated aqueous

solution (active proton source). -

Extract with Et2O or EtOAc (x3).

-

Wash combined organics with 1N HCl (to remove amine residues) and brine.

-

Dry (

) and concentrate. -

Analysis: Check crude NMR. The diastereomeric ratio (dr) is determined by integration of the methine protons.

Optimization Table

| Variable | Recommendation | Impact on Reaction |

| Base Equivalents | 2.2 - 2.5 equiv | < 2.0 equiv results in incomplete conversion and complex mixtures. |

| Temperature (Enolization) | -20°C to 0°C | Essential for dianion generation. -78°C is often insufficient for the second deprotonation. |

| Co-solvent | DMPU (10-20% v/v) | Accelerates reaction with sluggish electrophiles (e.g., long-chain alkyl halides). |

| Counterion | Lithium ( | Mandatory. |

Part 4: Troubleshooting & Logic Checks

Common Failure Modes

-

Low Yield: Often due to "enolate quenching" by adventitious water. Solution: Ensure rigorous drying of the hygroscopic

-hydroxy ester. -

Poor Diastereoselectivity (dr < 5:1):

-

Cause 1: Failure to form the chelate. Did you use HMPA/DMPU during the deprotonation step? (Add co-solvents after dianion formation if possible, though Fráter used them throughout).

-

Cause 2:[2] Warming too fast after electrophile addition.

-

-

O-Alkylation: Occurs if the dianion is not fully formed or if the electrophile is too hard/reactive. Ensure >2 equiv of base are active.

The "Self-Validating" D2O Test

Before committing valuable electrophile:

-

Take a 0.1 mL aliquot of the generated dianion.

-

Quench into

. -

Run NMR.[1]

-

Pass Criteria: >95% deuterium incorporation at the

-position AND the hydroxyl group (though the OD exchanges back during workup, the

References

-

Fráter, G. (1979).[2][4][5] Über die Stereospezifität der

-Alkylierung vonngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Seebach, D., & Wasmuth, D. (1980).[2][3] Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester. Helvetica Chimica Acta.[2][3]

-

Fráter, G., Müller, U., & Günther, W. (1984).[2][6] The stereoselective

-alkylation of chiralngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Nagorny, P. (2016). Fráter–Seebach Alkylation. In: Active Learning in Organic Chemistry.

-

Crimmins, M. T., & Vanier, G. S. (2006).[2] Enantioselective Total Synthesis of (+)-SCH 351448. Organic Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. The Fráter-Seebach alkylation – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Diastereoselective Alkylation of Seebach’s Dioxanone with Isopropyl Iodide

This Application Note provides a rigorous protocol for the diastereoselective

This transformation is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiomerically pure

Abstract & Core Principles

The alkylation of 2-tert-butyl-6-methyl-1,3-dioxan-4-one proceeds via a lithium enolate. The bulky tert-butyl group at the C2 position locks the acetal ring into a rigid chair-like conformation, while the C6-methyl group directs the facial selectivity of the incoming electrophile.

When using isopropyl iodide , a secondary electrophile, the reaction rate is significantly slower than with primary halides. To suppress elimination (E2) pathways and ensure high yields, the addition of a polar aprotic cosolvent (DMPU or HMPA) is mandatory to de-aggregate the lithium enolate and enhance its nucleophilicity.

Stereochemical Outcome[1][2][3][4]

-

Substrate: (2R,6R)-cis-2-tert-butyl-6-methyl-1,3-dioxan-4-one.

-

Selectivity: The electrophile attacks from the face opposite to the C6-methyl group (anti-approach).

-

Product: (2R,5R,6R)-2-tert-butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one (The isopropyl group is trans to the C6-methyl).

Reaction Mechanism & Workflow

The following diagram illustrates the enolate formation, the role of the cosolvent, and the facial selectivity of the alkylation.

Figure 1: Mechanistic workflow for the stereoselective alkylation. The addition of DMPU is the critical control point for secondary halides.

Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Key Hazard |

| Dioxanone SM | 1.0 | Substrate | Moisture sensitive |

| Diisopropylamine | 1.1–1.2 | Base Precursor | Corrosive, Volatile |

| n-Butyllithium | 1.1–1.2 | Base Precursor | Pyrophoric |

| Isopropyl Iodide | 1.5–2.0 | Electrophile | Alkylating agent, Light sensitive |

| DMPU | 3.0–4.0 | Cosolvent | Reprotoxic (Safer HMPA replacement) |

| THF (Anhydrous) | Solvent | Solvent | Peroxide former |

Step-by-Step Methodology

Phase 1: Generation of LDA (Lithium Diisopropylamide)

Note: Prepare fresh LDA. Commercial solutions are often degraded.

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

-

Charging: Add anhydrous THF (20 mL) and diisopropylamine (1.2 equiv) via syringe.

-

Cooling: Cool the solution to

(dry ice/acetone bath). -

Lithiation: Dropwise add n-butyllithium (1.2 equiv, usually 1.6 M or 2.5 M in hexanes) over 10 minutes.

-

Maturation: Stir at

for 15 minutes, then warm to -

Re-cooling: Cool the LDA solution back to

.

Phase 2: Enolate Formation

-

Substrate Addition: Dissolve the dioxanone (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture at

over 15–20 minutes.-

Observation: The solution may turn pale yellow.

-

-

Equilibration: Stir the enolate solution at

for 45–60 minutes.-

Why: This ensures complete conversion to the thermodynamic lithium enolate.

-

Phase 3: Cosolvent Activation & Alkylation

-

DMPU Addition: Add DMPU (3.0–4.0 equiv) dropwise to the enolate at

.-

Critical: Without DMPU (or HMPA), the reaction with isopropyl iodide will be extremely sluggish and may result in low conversion or decomposition.

-

Stirring: Stir for 10 minutes to allow solvation of the lithium cation.

-

-

Electrophile Addition: Add isopropyl iodide (2.0 equiv) dropwise.

-

Note: Isopropyl iodide should be purified (passed through basic alumina) if it appears dark (iodine contamination).

-

-

Temperature Ramp:

-

Stir at

for 2 hours. -

Slow Warm-up: Unlike methyl iodide (which reacts at

), isopropyl iodide requires higher activation energy. Allow the reaction to slowly warm to -

Monitoring: Check TLC or GC-MS. Do not warm to room temperature immediately, as O-alkylation or decomposition can occur.

-

Phase 4: Quench & Workup

-

Quench: Pour the cold reaction mixture (

) into a rapidly stirring mixture of saturated aqueous -

Extraction: Separate layers. Extract the aqueous phase with diethyl ether (

). -

Washing: Wash combined organics with water (

) to remove DMPU, followed by brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude product is often a solid or oil that can be purified by flash column chromatography (Hexanes/Ethyl Acetate, typically 9:1 or 8:2) or recrystallization (if solid).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Enolate aggregation or low reactivity of iPr-I. | Increase DMPU equivalents (up to 20% v/v of solvent). Allow longer reaction time at |

| Elimination (Propene) | Base acting on the alkyl halide (E2). | Ensure temperature does not exceed |

| Poor Diastereoselectivity | "Leaking" of stereocontrol; wrong temperature. | Ensure enolate formation is strictly at |

| O-Alkylation | Solvent polarity too high or "hard" electrophile character. | While rare with iodides, ensure DMPU is added after enolate formation, not before. |

References

-

Seebach, D., Imwinkelried, R., & Weber, T. (1986). EPC-Syntheses with C,C-Bond Formation via Acetals and Enamines. In Modern Synthetic Methods (Vol. 4, pp. 125-259). Springer. Link

-

Seebach, D., & Wasmuth, D. (1980).[2] Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester. Helvetica Chimica Acta, 63(1), 197-200.[2] Link

-

Fráter, G. (1979).[2][9] Stereoselective α-alkylation of β-hydroxy esters. Helvetica Chimica Acta, 62(8), 2825-2828. Link

-

Kumagai, N., Matsunaga, S., & Shibasaki, M. (2018). Direct Catalytic Asymmetric Aldol Reaction of Thioamides. Organic Syntheses, 95, 260-275. (Demonstrates modern handling of similar enolates). Link

Sources

- 1. addi.ehu.es [addi.ehu.es]

- 2. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. ethz.ch [ethz.ch]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. researchgate.net [researchgate.net]

- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

Synthesis of enantiopure 2-isopropyl-3-hydroxybutyric acid

An Application Guide to the Enantioselective Synthesis of 2-Isopropyl-3-hydroxybutyric Acid

Authored by: A Senior Application Scientist

Abstract

Enantiomerically pure β-hydroxy carboxylic acids are fundamental chiral building blocks in the pharmaceutical and chemical industries. Their defined stereochemistry is crucial for the synthesis of complex molecules such as polyketides, macrolides, and a variety of therapeutic agents where biological activity is often confined to a single enantiomer.[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis of enantiopure 2-isopropyl-3-hydroxybutyric acid, a key intermediate whose stereocenters at the α and β positions demand precise control during synthesis. We will explore two robust and widely adopted strategies: asymmetric synthesis using chiral auxiliaries and enzymatic kinetic resolution. For each method, we will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high stereoselectivity and yield.

Introduction: The Significance of Chiral β-Hydroxy Acids

The stereochemical configuration of a drug molecule can profoundly influence its pharmacodynamic and pharmacokinetic properties.[3][4][5] One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer). Consequently, the ability to synthesize molecules with specific, predetermined stereochemistry is a cornerstone of modern drug development. 2-Isopropyl-3-hydroxybutyric acid, with its two contiguous stereocenters, presents a common synthetic challenge. The methods detailed herein provide reliable pathways to access either enantiomer in high purity, enabling the construction of more complex chiral molecules.

Strategy I: Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis involves the direct formation of a desired enantiomer. The use of a chiral auxiliary is a powerful strategy wherein a chiral molecule is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[6][7] The auxiliary is then removed and can often be recycled. The Evans' oxazolidinone auxiliaries are particularly effective for stereocontrolled aldol additions, which are ideal for constructing the β-hydroxy acid motif.[6]

Principle of Operation

The core principle involves the formation of a conformationally rigid, chiral enolate. The oxazolidinone auxiliary, derived from a readily available chiral amino alcohol, is first acylated with isobutyryl chloride. Deprotonation with a strong base, such as sodium hexamethyldisilazide (NaHMDS), generates a specific Z-enolate. The bulky substituent on the auxiliary (e.g., an isopropyl or phenyl group) effectively blocks one face of the enolate, forcing the electrophile (in this case, acetaldehyde) to approach from the less sterically hindered face. This directed attack results in the formation of a new stereocenter with a predictable configuration relative to the auxiliary's chiral center. Subsequent hydrolysis cleaves the auxiliary, yielding the desired enantiopure acid.

Experimental Workflow Diagram

Caption: Asymmetric synthesis workflow using an Evans' chiral auxiliary.

Detailed Protocol: Synthesis of (2S,3R)-2-isopropyl-3-hydroxybutyric acid

Materials:

-

(S)-4-isopropyl-2-oxazolidinone

-

n-Butyllithium (n-BuLi) in hexanes

-

Isobutyryl chloride

-

Sodium hexamethyldisilazide (NaHMDS)

-

Acetaldehyde

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aq. solution)

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents (solvents, MgSO₄, silica gel)

Procedure:

-

Acylation of the Auxiliary:

-

Dissolve (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

-

Add isobutyryl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-acyl oxazolidinone.

-

-

Asymmetric Aldol Reaction:

-

Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add NaHMDS (1.1 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the Z-enolate.

-

Add freshly distilled acetaldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow to warm to -20 °C over 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic phase, concentrate, and purify by flash chromatography to isolate the aldol adduct. High diastereoselectivity (>98:2 d.r.) is typically observed.

-

-

Cleavage and Isolation:

-

Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq).

-

Stir vigorously at 0 °C for 4 hours.

-

Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

-

Separate the layers. The aqueous layer contains the lithium salt of the desired acid. The organic layer contains the recoverable chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate. Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the enantiopure (2S,3R)-2-isopropyl-3-hydroxybutyric acid.

-

Data Summary

| Step | Key Reagents | Typical Temp. | Outcome | Expected Selectivity |

| Acylation | n-BuLi, Isobutyryl Chloride | -78 °C to 0 °C | N-Acyl Oxazolidinone | N/A |

| Aldol Reaction | NaHMDS, Acetaldehyde | -78 °C | Aldol Adduct | >98% d.e. |

| Cleavage | LiOH, H₂O₂ | 0 °C | Target Acid + Recovered Auxiliary | >98% e.e. |

Strategy II: Enzymatic Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective and stereoselective catalysts for this purpose.[8] The process typically involves the enantioselective acylation of a racemic alcohol or hydrolysis of a racemic ester.[9][10][11]

Principle of Operation

In this strategy, a racemic mixture of an ester, such as ethyl 2-isopropyl-3-hydroxybutyrate, is subjected to enzymatic reaction. A lipase, such as immobilized Candida antarctica lipase B (CALB), will selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other.[10] The reaction is stopped at or near 50% conversion. At this point, the mixture contains one enantiomer as the acylated ester and the other as the unreacted starting alcohol ester. These two compounds have different chemical properties and can be easily separated by standard chromatographic methods. Subsequent hydrolysis of the separated ester(s) yields the two enantiomers of the target acid.

Experimental Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

Detailed Protocol: Resolution of (±)-Ethyl 2-isopropyl-3-hydroxybutyrate

Materials:

-

Racemic ethyl 2-isopropyl-3-hydroxybutyrate

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

-

Vinyl acetate

-

Anhydrous hexane or other suitable organic solvent

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Chiral HPLC or GC column for monitoring enantiomeric excess (e.e.)

Procedure:

-

Enzymatic Acylation:

-

To a solution of racemic ethyl 2-isopropyl-3-hydroxybutyrate (1.0 eq) in anhydrous hexane, add vinyl acetate (1.5 eq).

-

Add immobilized CALB (typically 10-20% by weight of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC or HPLC to determine the conversion and the e.e. of the remaining starting material.

-

Stop the reaction when the conversion is approximately 50% by filtering to remove the enzyme (which can be washed and reused).

-

-

Separation of Products:

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-ethyl ester from the acylated (R)-ester using flash column chromatography on silica gel.

-

-

Hydrolysis to Enantiopure Acids:

-

For the (S)-acid: Dissolve the purified (S)-ethyl ester in a mixture of EtOH and 1M NaOH solution. Stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the solution to pH ~2 with 1M HCl and extract with ethyl acetate. Dry, filter, and concentrate to obtain the (S)-enantiopure acid.

-

For the (R)-acid: Similarly, hydrolyze the purified (R)-acylated ester with NaOH/EtOH. This will cleave both the acetate and the ethyl ester groups. Work up as described above to obtain the (R)-enantiopure acid.

-

Data Summary

| Parameter | Typical Conditions | Purpose | Expected Outcome |

| Enzyme | Immobilized CALB | Chiral catalyst for selective acylation | High enantioselectivity (E-value > 100) |

| Acyl Donor | Vinyl Acetate | Irreversible acylating agent | Drives reaction forward |

| Solvent | Hexane, MTBE | Non-polar organic medium | Maintains enzyme activity |

| Conversion | ~50% | Optimal point for high e.e. of both substrate and product | >98% e.e. for unreacted ester |

| Temperature | 30-45 °C | Balances reaction rate and enzyme stability | Reasonable reaction times (4-24h) |

Conclusion

The synthesis of enantiopure 2-isopropyl-3-hydroxybutyric acid can be achieved with high fidelity using either asymmetric synthesis with chiral auxiliaries or enzymatic kinetic resolution. The choice of method depends on project-specific requirements.

-

Asymmetric Synthesis is often preferred when direct access to a single, specific enantiomer is required without the need to resolve a racemic mixture. It offers high stereocontrol from the outset, although it may involve more complex reagents and cryogenic conditions.

-

Enzymatic Resolution is a powerful method that leverages green chemistry principles. It is experimentally simpler, operates under mild conditions, and allows for the separation of both enantiomers from a single racemic batch. Its primary limitation is the theoretical maximum yield of 50% for each enantiomer.

Both protocols, when executed with care, provide reliable access to this valuable chiral building block, empowering further research and development in the synthesis of complex, biologically active molecules.

References

- Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry.

- Asymmetric synthesis of beta-hydroxy acid via stereoselective dirhodium(II)-catalyzed C-H insertion of alpha-alkoxydiazoketone. Chemical & Pharmaceutical Bulletin.

- Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. The Journal of Organic Chemistry.

- Diastereoselective and Enantioselective Synthesis of α-p-Methoxyphenoxy-β-Lactones: Dependence on the Stereoelectronic Properties of the β-Hydroxy-α-p-Methoxyphenoxycarboxylic Acid Precursors.

- Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids...

- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.

- Chiral Auxiliaries. MilliporeSigma.

- Chiral auxiliary. Wikipedia.

- A two-step enzymatic resolution process for large-scale production of (S)- and (R)

- Formation of α-chiral centers by asymmetric β-C(sp3)

- DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich.

- Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli. PubMed.

- Chiral Auxiliaries in Asymmetric Synthesis.

- A new highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester.

- A two-step enzymatic resolution process for large-scale production of (S)- and (R)

- A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate.

- Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO.

- Novel Enzymatic Synthesis of 3-Hydroxybutyric Acid Oligomers with Inserted Lactobionic Acid Moieties.

- (R) synthesis technique of 3 hydroxybutyric acids and its salt.

- Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency. PMC.

- Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses.

- Method of making optically active ester derivatives and their acids

- Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. MDPI.

- Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency. PubMed.

- Biomedical Application of Polyhydroxybutyrate Biopolymer in Drug Deliv. Taylor & Francis eBooks.

- Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.

- Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib. MDPI.

Sources

- 1. Formation of α-chiral centers by asymmetric β-C(sp3)-H arylation, alkenylation, and alkynylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethz.ch [ethz.ch]

- 3. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters - Google Patents [patents.google.com]

Reaction conditions for stereoselective alpha-alkylation of dioxanones

Application Note: Stereoselective

Executive Summary

This guide details the protocol for the stereoselective

Target Audience: Medicinal chemists and process development scientists working on polyketide synthesis, non-proteinogenic amino acids, and chiral building blocks.

Mechanistic Principles & Strategic Design

The SRS Concept

Direct alkylation of

-

Rigidification: Condensing the hydroxy acid with an aldehyde (typically pivalaldehyde) to form a 1,3-dioxan-4-one.

-

Memory of Chirality: The original stereocenter at C6 (derived from the

-hydroxy group) directs the bulky substituent at C2 (acetal position) into a specific equatorial orientation. -

Steric Shielding: Upon enolization, the C2-tert-butyl group locks the conformation, shielding the syn-face. The electrophile is forced to attack from the anti-face (axial attack), resulting in a trans-relationship between the C6 and the new C5 substituent.

Enolate Geometry & Selectivity

The lithium enolate of 2-tert-butyl-1,3-dioxan-4-one adopts a half-chair (or "sofa") conformation .

-

C2-Position: The bulky tert-butyl group occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.

-

Facial Bias: The tert-butyl group effectively blocks the top face of the enolate. Consequently, electrophiles (E+) approach from the bottom face (anti to the t-Bu group).

Critical Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | THF / DMPU (4:1) | THF is standard for enolate stability. DMPU (or HMPA) is critical for breaking up lithium aggregates, increasing enolate reactivity, and ensuring high diastereoselectivity. |

| Base | LDA (1.1 equiv) | Lithium Diisopropylamide provides kinetic deprotonation at -78°C. LiHMDS is a viable alternative but LDA is generally preferred for 1,3-dioxan-4-ones. |

| Temperature | -78°C | Essential to prevent enolate decomposition ( |

| Concentration | 0.1 M - 0.2 M | Dilution prevents intermolecular aggregation that can erode selectivity. |

| Quench | AcOH / THF (-78°C) | Kinetic protonation must occur at low temp to prevent equilibration (racemization) of the product enolate. |

Standardized Protocol: -Methylation of (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one

Substrate: Dioxanone derived from (R)-3-hydroxybutyric acid and pivalaldehyde.[1] Target: Introduction of a methyl group at C5 trans to the C6-methyl group.

Step-by-Step Procedure

1. Preparation of Anhydrous Conditions

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Ensure all syringes and needles are oven-dried.

-

Caution: This reaction is extremely moisture-sensitive.

2. Generation of LDA (In-situ)

-

Charge the flask with diisopropylamine (1.2 mmol, 168 µL) and anhydrous THF (5 mL) .

-

Cool to -78°C (dry ice/acetone bath).

-

Dropwise add n-BuLi (1.2 mmol, 2.5 M in hexanes) over 5 minutes.

-

Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

3. Deprotonation

-

Dissolve (2R,6R)-2-tert-butyl-6-methyl-1,3-dioxan-4-one (1.0 mmol, 172 mg) in anhydrous THF (2 mL) .

-

Optional but Recommended: Add DMPU (0.5 mL) to the substrate solution to facilitate monomeric enolate formation.

-

Add the substrate solution dropwise to the LDA solution at -78°C over 10 minutes.

-

Stir for 45 minutes at -78°C . The solution typically turns faint yellow.

4. Electrophile Addition

-

Add Methyl Iodide (MeI) (1.5 mmol, 94 µL) dropwise (neat).

-

Note: For solid electrophiles, dissolve in minimal THF before addition.

-

Stir the mixture at -78°C for 2 to 4 hours . Monitor by TLC (or GC-MS aliquot).

-

Critical: Do not allow the temperature to rise above -50°C during reaction.

5. Quench and Workup

-

Quench the reaction at -78°C by adding Glacial Acetic Acid (2.0 mmol) in THF (1 mL).

-

Allow the mixture to warm to room temperature.

-

Pour into half-saturated aqueous NH4Cl (20 mL) and extract with Ether or EtOAc (3 x 15 mL) .

-

Wash combined organics with NaHCO3 (sat.) and Brine .

-

Dry over MgSO4 , filter, and concentrate under reduced pressure.

6. Purification

-

Purify via flash column chromatography (SiO2, Hexanes/EtOAc 9:1).

-

Expected Outcome: >90% Yield, >95:5 dr (trans-isomer).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Enolate decomposition ( | Ensure temperature stays strictly at -78°C. Reduce reaction time. |

| Low Diastereoselectivity | Enolate aggregation | Add cosolvent: DMPU (10-20% v/v) or HMPA (if safety permits). |

| Starting Material Recovery | Incomplete deprotonation | Titrate n-BuLi before use. Increase stirring time for deprotonation (up to 1 hr). |

| Acetal Hydrolysis | Acidic quench too harsh | Use solid NH4Cl or buffer the quench. Ensure silica gel is neutralized (add 1% Et3N to eluent). |

Visualizing the Workflow

Figure 1: The Seebach SRS Cycle